



Application Notes and Protocols for the Validated Assay of Aspirin C

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Compound of Interest		
Compound Name:	aspericin C	
Cat. No.:	B15570524	Get Quote

Introduction

Aspirin C is a widely used combination drug product containing acetylsalicylic acid (aspirin) and ascorbic acid (Vitamin C). The simultaneous quantification of these two active pharmaceutical ingredients (APIs) is crucial for quality control and ensuring the safety and efficacy of the final product. This document provides a detailed, validated analytical method for the assay of Aspirin C, primarily focusing on a High-Performance Liquid Chromatography (HPLC) method, which offers high specificity and accuracy. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is the most suitable for the simultaneous determination of acetylsalicylic acid and ascorbic acid due to its ability to separate these two compounds with good resolution and sensitivity.[1][2][3]

Principle

The method utilizes a C18 stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Ascorbic acid, being more polar, elutes earlier, followed by the less polar acetylsalicylic acid. Detection is typically performed using a UV detector, as both compounds possess chromophores that absorb in the UV region.



Experimental Workflow

The overall workflow for the HPLC analysis of Aspirin C is depicted in the following diagram.



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Figure 1: HPLC analysis workflow for Aspirin C.

Detailed Experimental Protocols Materials and Reagents

- Aspirin C tablets
- · Acetylsalicylic acid reference standard
- Ascorbic acid reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Formic acid (AR grade)
- Water (HPLC grade)

Instrumentation



- HPLC system with a UV detector
- C18 column (e.g., 250 x 4.6 mm, 5 μm particle size)[4]
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 μm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of acetylsalicylic acid and ascorbic acid.

Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 μm
Mobile Phase	Water (with 0.1% formic acid) : Acetonitrile (75:25, v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection Wavelength	237 nm[4]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Preparation of Standard Solutions

- Stock Standard Solution: Accurately weigh about 100 mg of acetylsalicylic acid and 100 mg
 of ascorbic acid reference standards into a 100 mL volumetric flask. Dissolve in and dilute to
 volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 to 150 μg/mL for both analytes.



Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 Aspirin C tablets.
- Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredients.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1 - 1.3
Theoretical Plates	≥ 2000	> 3000
Resolution	≥ 2.0	> 3.5
% RSD of Peak Areas	≤ 2.0%	< 1.0%

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels.[5]



Analyte	Linear Range (μg/mL)	Correlation Coefficient (r²)
Ascorbic Acid	10 - 150	> 0.999
Acetylsalicylic Acid	10 - 150	> 0.999

Accuracy (Recovery)

The accuracy of the method was determined by the recovery of known amounts of the analytes spiked into a placebo matrix.

Analyte	Spiked Level	Mean Recovery (%)	% RSD
Ascorbic Acid	80%, 100%, 120%	99.26[2]	< 2.0
Acetylsalicylic Acid	80%, 100%, 120%	98.37[2]	< 2.0

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Analyte	Repeatability (% RSD, n=6)	Intermediate Precision (% RSD, n=6)
Ascorbic Acid	< 2.0	< 2.0
Acetylsalicylic Acid	< 2.0	< 2.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Analyte	LOD (μg/mL)	LOQ (μg/mL)
Ascorbic Acid	~0.5	~1.5
Acetylsalicylic Acid	~0.5	~1.5



Alternative Method: UV-Visible Spectrophotometry

For routine quality control where an HPLC system may not be available, a UV-Visible spectrophotometric method can be employed. This method is simpler and faster but may be less specific if other UV-absorbing excipients are present.[6][7] First-derivative spectrophotometry can be used to resolve the overlapping spectra of acetylsalicylic acid and ascorbic acid.[8]

Spectrophotometric Workflow



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Figure 2: UV-Vis spectrophotometry workflow.

Protocol for UV-Visible Spectrophotometry

- Solvent: 0.1 M Hydrochloric Acid
- Standard Preparation: Prepare separate standard solutions of acetylsalicylic acid and ascorbic acid in 0.1 M HCl.
- Sample Preparation: Prepare the sample solution as described for the HPLC method, but using 0.1 M HCl as the diluent.
- Analysis: Record the UV spectra of the standard and sample solutions from 200 to 400 nm.
 Calculate the first derivative of the spectra. Determine the concentration of each component by measuring the derivative absorbance at the zero-crossing point of the other component.



Conclusion

The described RP-HPLC method is a reliable, accurate, and precise method for the simultaneous determination of acetylsalicylic acid and ascorbic acid in Aspirin C tablets. The method is validated according to ICH guidelines and is suitable for routine quality control analysis. The alternative UV-Visible spectrophotometric method can be used for rapid analysis, although with potentially lower specificity.

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